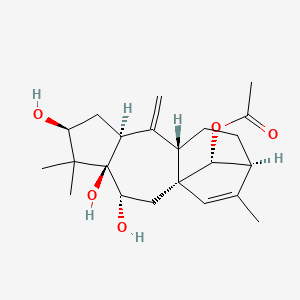
(2S)-3,5-Dimethylhexan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3,5-Dimethylhexan-2-amine, commonly known as DMHA, is a synthetic compound that belongs to the class of aliphatic amines. It is a popular ingredient in dietary supplements, pre-workout supplements, and weight loss products due to its stimulant properties. DMHA is structurally similar to other stimulants such as DMAA and ephedrine, but it has a longer half-life, making it a more potent and longer-lasting stimulant.
Mécanisme D'action
DMHA acts on the central nervous system by increasing the levels of dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their availability in the brain. This results in increased energy, focus, and improved mood.
Biochemical and Physiological Effects:
DMHA has been shown to increase heart rate, blood pressure, and respiration rate. It also increases the release of glucose from the liver and muscles, providing energy for physical activity. DMHA has been shown to improve cognitive function, including memory, attention, and reaction time.
Avantages Et Limitations Des Expériences En Laboratoire
DMHA has several advantages for laboratory experiments, including its stability and solubility in water and organic solvents. Its potency and long half-life also make it a useful tool for studying the effects of stimulants on the central nervous system. However, DMHA's potential for abuse and its status as a controlled substance in some countries limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on DMHA. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an anti-inflammatory agent and its effects on the immune system. Additionally, further research is needed to understand the long-term effects of DMHA on the central nervous system and its potential for abuse.
Méthodes De Synthèse
DMHA is synthesized through a multi-step process starting from 3-methyl-2-butene-1-ol. The first step involves the conversion of 3-methyl-2-butene-1-ol to 3-methyl-2-butene-1-al. The aldehyde is then reduced to the corresponding alcohol, which is further converted to the corresponding chloride. The final step involves the reaction of the chloride with ammonia to form DMHA.
Applications De Recherche Scientifique
DMHA has gained popularity in the scientific community due to its potential applications in various fields. It has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. DMHA has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
Propriétés
IUPAC Name |
(2S)-3,5-dimethylhexan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-6(2)5-7(3)8(4)9/h6-8H,5,9H2,1-4H3/t7?,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBFEUQYTNPFOY-MQWKRIRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3,5-Dimethylhexan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)
![3-(4-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2960467.png)



![1-[(3-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2960474.png)



![N-[[2-[(Dimethylamino)methyl]phenyl]methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2960481.png)
![Ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2960483.png)
![4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2960484.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2960485.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one](/img/structure/B2960487.png)